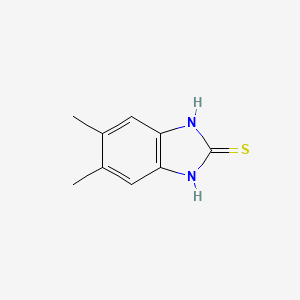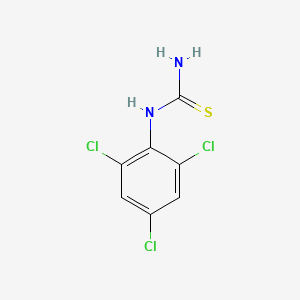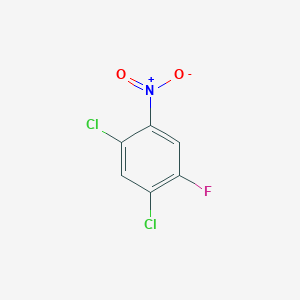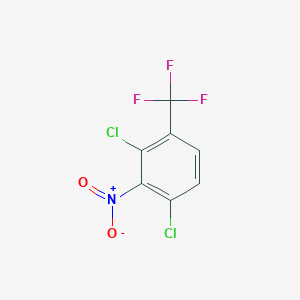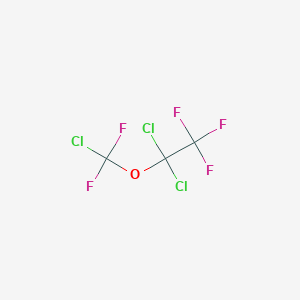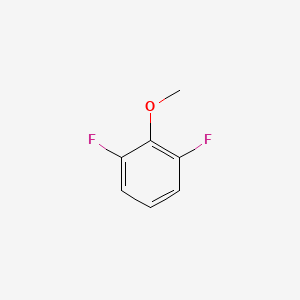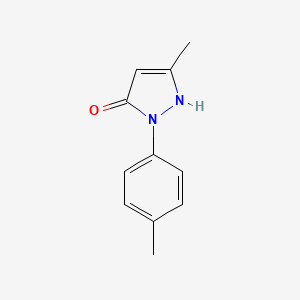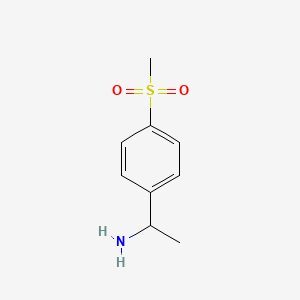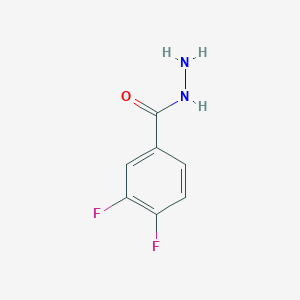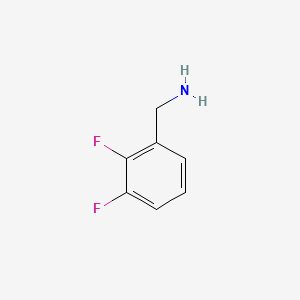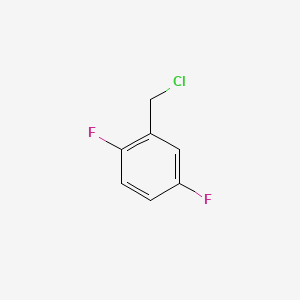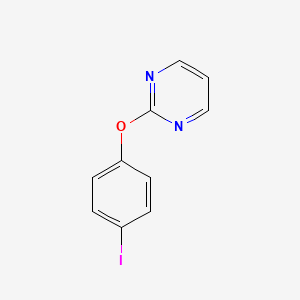
2-(4-Iodophenoxy)pyrimidine
Vue d'ensemble
Description
2-(4-Iodophenoxy)pyrimidine is a compound with the molecular formula C10H7IN2O and a molecular weight of 298.08 .
Molecular Structure Analysis
The InChI code for 2-(4-Iodophenoxy)pyrimidine is 1S/C10H7IN2O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H . This indicates the presence of iodine, nitrogen, and oxygen atoms in the compound.Chemical Reactions Analysis
Pyrimidines, including 2-(4-Iodophenoxy)pyrimidine, can undergo a variety of chemical reactions . For example, they can participate in oxidative dehydrogenation/annulation/oxidative aromatization cascades . They can also undergo base-promoted intermolecular oxidation C-N bond formation with allylic compounds .Physical And Chemical Properties Analysis
2-(4-Iodophenoxy)pyrimidine is a solid substance with a melting point of 87 - 90 degrees Celsius .Applications De Recherche Scientifique
Anti-Inflammatory Applications
2-(4-Iodophenoxy)pyrimidine derivatives have been studied for their potential anti-inflammatory properties. These compounds can inhibit the production of key inflammatory mediators like prostaglandin E2 and COX-2 enzymes, which play a significant role in the inflammatory process . This makes them valuable for the development of new anti-inflammatory drugs that could be used to treat conditions like arthritis and other inflammatory diseases.
Anticancer Research
Pyrimidine derivatives, including those with an iodophenoxy group, are being explored for their anticancer activities. They have shown promise in targeting various cancer types by interfering with DNA and RNA synthesis, which is crucial for cancer cell proliferation . Research is ongoing to understand their mechanism of action and potential as chemotherapeutic agents.
Pharmacological Significance
In pharmacology, 2-(4-Iodophenoxy)pyrimidine compounds are part of a broader class of pyrimidines known for a wide range of biological activities. They are being evaluated for their effectiveness against different human tumor cell lines and have shown varying degrees of potency, which is influenced by the specific structural modifications of the compound .
Medicinal Chemistry
The structural versatility of pyrimidines allows for the generation of diverse derivatives with potential medicinal applications. 2-(4-Iodophenoxy)pyrimidine is used as a building block in medicinal chemistry to synthesize compounds with enhanced anti-inflammatory, antimicrobial, and anticancer properties .
Organic Synthesis
In the field of organic synthesis, 2-(4-Iodophenoxy)pyrimidine is utilized as a precursor or intermediate in the synthesis of more complex pyrimidine structures. It is involved in various chemical reactions, such as annulation processes, that lead to the formation of new compounds with potential pharmacological activities .
Material Science
While not directly used in material science, the chemical properties of 2-(4-Iodophenoxy)pyrimidine, such as its boiling point and melting point, are essential for understanding its behavior in different environments. This information is crucial when designing materials that may incorporate such compounds for their biological activities .
Safety and Hazards
Orientations Futures
Pyrimidines, including 2-(4-Iodophenoxy)pyrimidine, have been the subject of ongoing research due to their diverse biological potential . They are considered bioisosteres with purines and many pyrimidine derivatives have shown promising anticancer activity . Future research could focus on the development of novel pyrimidine analogs with enhanced anti-inflammatory or anticancer activities .
Propriétés
IUPAC Name |
2-(4-iodophenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTXYGJBAXDKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363310 | |
| Record name | 2-(4-iodophenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
330792-86-4 | |
| Record name | 2-(4-iodophenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

